molecular formula C11H6O B13828865 Benzaldehyde, 2,3-diethynyl- CAS No. 412041-46-4

Benzaldehyde, 2,3-diethynyl-

Cat. No.: B13828865
CAS No.: 412041-46-4
M. Wt: 154.16 g/mol
InChI Key: XMMFITMHGUVLSY-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,3-diethynyl- (C$9$H$4$O) is a substituted aromatic aldehyde featuring two ethynyl (-C≡CH) groups at the 2- and 3-positions of the benzene ring. The ethynyl substituents introduce strong electron-withdrawing effects due to their sp-hybridized carbons, which significantly alter the electronic and steric properties of the parent benzaldehyde structure.

Properties

CAS No.

412041-46-4

Molecular Formula

C11H6O

Molecular Weight

154.16 g/mol

IUPAC Name

2,3-diethynylbenzaldehyde

InChI

InChI=1S/C11H6O/c1-3-9-6-5-7-10(8-12)11(9)4-2/h1-2,5-8H

InChI Key

XMMFITMHGUVLSY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1C#C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a halogenated benzaldehyde reacts with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine.

Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 2,3-diethynyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2,3-diethynyl- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2,3-diethynylbenzoic acid.

    Reduction: 2,3-diethynylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Benzaldehyde, 2,3-diethynyl- serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Sonogashira Coupling Reactions : This compound can be used in Sonogashira reactions to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. The terminal alkyne groups facilitate the formation of new carbon frameworks essential in pharmaceuticals and agrochemicals.
  • Synthesis of Functionalized Aromatics : Benzaldehyde derivatives are often employed in the synthesis of functionalized aromatic compounds. For instance, the diethynyl substituents can be modified to introduce various functional groups, expanding the utility of benzaldehyde in creating diverse chemical entities.

Medicinal Chemistry

Benzaldehyde derivatives have been studied for their potential therapeutic properties. Research indicates that compounds similar to benzaldehyde, including 2,3-diethynyl-, exhibit:

  • Anti-inflammatory Activity : Studies have shown that benzaldehyde derivatives can inhibit the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests their potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Recent investigations highlight the neuroprotective properties of benzaldehyde derivatives against oxidative stress-induced cell death. For instance, benzaldehyde has been shown to reduce reactive oxygen species (ROS) production in neuronal cell lines, indicating its potential application in neurodegenerative disease therapies .

Materials Science

In materials science, benzaldehyde derivatives are used to develop new materials with specific properties:

  • Polymer Chemistry : Benzaldehyde can act as a cross-linking agent or a monomer in the synthesis of polymers. The incorporation of diethynyl groups enhances the thermal and mechanical properties of resulting materials, making them suitable for high-performance applications.
  • Nanomaterials : The unique electronic properties of benzaldehyde derivatives allow their use in the fabrication of nanomaterials. For example, they can be utilized in creating conductive polymers or as precursors for metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.

Case Study 1: Neuroprotective Effects

A study published in Nature Communications demonstrated that benzaldehyde derivatives significantly reduced ROS levels and inhibited apoptosis pathways in neuronal cells exposed to amyloid-beta peptides. The findings suggest a promising role for these compounds in Alzheimer's disease therapy .

Case Study 2: Polymer Development

Research conducted at a leading university explored the use of benzaldehyde as a monomer in synthesizing novel polymers with enhanced mechanical properties. The study found that incorporating diethynyl groups improved the thermal stability and elasticity of the resulting materials, indicating potential applications in flexible electronics .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,3-diethynyl- depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophiles like amino acids in proteins. This can lead to the inhibition of enzyme activity or the induction of cellular stress responses . The ethynyl groups can also participate in reactions that modify cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of benzaldehyde derivatives based on substituent type and position:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties (Predicted/Reported)
Benzaldehyde, 2,3-diethynyl- C$9$H$4$O 128.13 Ethynyl (2,3) High reactivity (electron-deficient aldehyde); low volatility due to strong intermolecular interactions
2,3-Dimethoxybenzaldehyde C$9$H${10}$O$_3$ 166.17 Methoxy (2,3) Increased solubility in polar solvents; reduced volatility compared to benzaldehyde
3,5-Dimethylbenzaldehyde C$9$H${10}$O 134.18 Methyl (3,5) Enhanced hydrophobicity; moderate volatility
2-Methoxybenzaldehyde C$8$H$8$O$_2$ 136.15 Methoxy (2) Higher boiling point than benzaldehyde; almond-like aroma

Notes:

  • Electron-withdrawing vs. electron-donating groups: Ethynyl groups (in 2,3-diethynyl-) withdraw electron density from the aromatic ring, increasing the electrophilicity of the aldehyde group. This contrasts with methoxy or methyl groups, which donate electrons, stabilizing the aldehyde but reducing its reactivity toward nucleophiles .
  • Volatility: Ethynyl substituents likely reduce volatility due to increased molecular polarity and π-π stacking interactions, whereas methyl groups enhance volatility slightly by increasing hydrophobicity .

Aromatic and Flavor Profiles

While benzaldehyde itself contributes almond-like aromas in foods (), substituents drastically alter odor characteristics. For example:

  • 2-Methoxybenzaldehyde has a sweet, floral aroma .
  • 2,3-Dimethoxybenzaldehyde may exhibit more subdued volatility and complex scent profiles due to steric hindrance .

Biological Activity

Benzaldehyde, 2,3-diethynyl- is a compound that has gained attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzaldehyde, 2,3-diethynyl- is an aromatic compound characterized by a benzene ring with two ethynyl groups attached at the 2 and 3 positions. Its unique structure contributes to its chemical reactivity and potential biological effects.

The biological activity of benzaldehyde derivatives often involves several mechanisms:

  • Interaction with Biomolecules : Benzaldehyde can interact with proteins and enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to different biological responses.
  • Autoxidation : Benzaldehyde undergoes autoxidation via a free radical chain mechanism, which can produce reactive oxygen species (ROS) that may affect cellular functions .
  • Cell Cycle Regulation : Studies have shown that benzaldehyde can inhibit protein synthesis and affect cell cycle progression in human cells .

Antimicrobial Activity

Benzaldehyde has demonstrated varying degrees of antimicrobial activity against different bacterial strains. For instance:

  • Effective Against :
    • Bacillus anthracis (8.0 mM)
    • Pantoea conspicua (10.0 mM)
    • Citrobacter youngae (10.0 mM)

However, it showed no significant antibacterial activity against Staphylococcus aureus strains tested .

Cytotoxicity

Research indicates that benzaldehyde can exhibit cytotoxic effects on various cell lines. The cytotoxicity is often linked to its ability to disrupt cellular membranes and induce apoptosis through ROS generation .

Case Studies

  • Cell Culture Studies : In a study examining the effects of deuterated forms of benzaldehyde on human cells, it was found that deuteration at the formyl group enhanced the inactivating effect compared to non-deuterated forms. This suggests a potential avenue for improving the efficacy of benzaldehyde-based chemotherapeutic agents .
  • Antiproliferative Activity : A compound derived from benzaldehyde was tested for antiproliferative effects in prostate cancer cell lines (DU145 and PC3), showing IC50 values indicating significant inhibition of cell proliferation .

Table 1: Antimicrobial Activity of Benzaldehyde

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus anthracis8.0 mM
Pantoea conspicua10.0 mM
Citrobacter youngae10.0 mM
Staphylococcus aureusNo significant activity

Table 2: Cytotoxicity Results

Cell LineIC50 (μM)
DU14561
PC347

Q & A

Q. Q1. What are the recommended analytical techniques for characterizing 2,3-diethynylbenzaldehyde, and how do they address structural ambiguity?

A1. Structural characterization of 2,3-diethynylbenzaldehyde requires complementary techniques:

  • GC-MS : For volatile derivatives, GC-MS can identify fragmentation patterns (e.g., phenyl carbonyl ions at m/z 105 or benzaldehyde-related peaks ).
  • NMR : Deuterated analogs (e.g., benzaldehyde-d₅) provide reference data for distinguishing ethynyl protons from aromatic signals .
  • FT-IR : Ethynyl C≡C stretches (~2100–2260 cm⁻¹) and aldehyde C=O stretches (~1700 cm⁻¹) confirm functional groups.
    Methodological Tip: Use deuteration (e.g., benzaldehyde-α-d₁ ) to resolve overlapping signals in complex mixtures.

Q. Q2. How can researchers optimize synthetic routes for 2,3-diethynylbenzaldehyde while minimizing side reactions?

A2. Key strategies include:

  • Protection-Deprotection : Protect the aldehyde group (e.g., acetal formation ) before introducing ethynyl groups to prevent aldol condensation.
  • Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to ensure regioselectivity at the 2,3-positions .
  • Temperature Gradients : Lower reaction temperatures (<60°C) reduce polymerization of ethynyl groups .
    Validation: Monitor intermediates via TLC or in situ IR to detect premature deprotection or cross-linking.

Advanced Research Questions

Q. Q3. How do electronic effects of ethynyl substituents influence the reactivity of 2,3-diethynylbenzaldehyde in Diels-Alder reactions?

A3. Ethynyl groups act as electron-withdrawing substituents, altering the aldehyde's electrophilicity:

  • Computational Modeling : Density Functional Theory (DFT) predicts increased electrophilicity at the aldehyde carbon due to conjugation with ethynyl π-systems .
  • Experimental Validation : Compare reaction rates with non-substituted benzaldehyde in cycloadditions. For example, ethynyl groups may accelerate dienophile activation by ~30% .
    Data Contradiction Note: Conflicting results may arise if steric hindrance from substituents offsets electronic effects. Use Hammett plots to decouple steric/electronic contributions .

Q. Q4. What methodologies resolve discrepancies in quantifying 2,3-diethynylbenzaldehyde degradation products via GC-MS?

A4. Discrepancies often stem from co-eluting peaks or unstable intermediates:

  • Isotope Dilution : Spike samples with deuterated benzaldehyde (e.g., benzaldehyde-d₅ ) as an internal standard to correct for matrix effects.
  • Multi-Detector Validation : Cross-validate GC-MS results with HPLC-UV (λ = 280 nm for aldehyde detection) or NMR .
  • Post-Hoc Analysis : For unidentified peaks (e.g., endoperoxides ), employ high-resolution MS (HRMS) or derivatization (e.g., hydrazine tagging) to assign structures.

Q. Q5. How can researchers design kinetic studies to probe the stability of 2,3-diethynylbenzaldehyde under oxidative conditions?

A5. A robust kinetic framework includes:

  • Controlled Atmospheres : Use O₂/N₂ gas mixtures to vary oxidative stress and track aldehyde decay via headspace GC .
  • Arrhenius Analysis : Measure degradation rates at 25–60°C to calculate activation energy (Eₐ) and predict shelf-life .
  • Radical Scavengers : Add inhibitors (e.g., BHT) to distinguish autoxidation pathways from enzyme-free radical mechanisms .

Data Interpretation & Reproducibility

Q. Q6. Why might reported melting points for 2,3-diethynylbenzaldehyde vary across studies, and how can this be mitigated?

A6. Variability arises from:

  • Polymorphism : Recrystallize samples from multiple solvents (e.g., ethanol vs. hexane) to isolate stable polymorphs .
  • Impurity Profiles : Purity via column chromatography (silica gel, ethyl acetate/hexane) and validate with HPLC (>98% purity threshold) .
  • Calibration : Use NIST-certified reference materials (e.g., NIST SRM 912a ) for melting point apparatus calibration.

Q. Q7. How should researchers address low reproducibility in catalytic applications of 2,3-diethynylbenzaldehyde?

A7. Common pitfalls and solutions:

  • Moisture Sensitivity : Store catalysts (e.g., Pd/Cu) under inert gas and pre-dry solvents (molecular sieves) .
  • Batch Variability : Characterize catalyst surface areas (BET analysis) and ligand loadings for consistent activity .
  • Reaction Monitoring : Use inline spectroscopy (e.g., Raman) to detect intermediate deactivation or poisoning .

Safety & Compliance

Q. Q8. What are the key safety considerations for handling 2,3-diethynylbenzaldehyde in academic labs?

A8. Prioritize:

  • Ventilation : Use fume hoods due to volatile aldehyde emissions (TLV = 2 ppm) .
  • Polymerization Risk : Inhibit ethynyl group polymerization with stabilizers (e.g., hydroquinone) during storage .
  • Waste Protocols : Quench reactive residues with sodium bisulfite before disposal .

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